

An In-depth Technical Guide to the Infrared Spectroscopy of Ethyl 2-bromobenzoate

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Compound of Interest

Compound Name: *Ethyl 2-bromobenzoate*

Cat. No.: *B105087*

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed analysis of the infrared (IR) spectrum of **Ethyl 2-bromobenzoate** ($C_9H_9BrO_2$), a key intermediate in pharmaceutical and chemical synthesis. Understanding the vibrational spectroscopy of this compound is crucial for reaction monitoring, quality control, and structural elucidation.

Data Presentation: Infrared Absorption

The principal infrared absorption bands for **Ethyl 2-bromobenzoate** are summarized below. The data is compiled from spectral databases and peer-reviewed literature, providing a comprehensive vibrational profile of the molecule.

Wavenumber (cm ⁻¹)	Intensity	Vibrational Assignment	Functional Group
3100–3000	Weak to Medium	C-H Stretch	Aromatic (Ar-H)
3000–2850	Medium	C-H Stretch	Aliphatic (-CH ₂ , -CH ₃)
1730–1715	Strong	C=O Stretch (Conjugated)	Ester
1600–1585	Medium to Weak	C=C Stretch (in-ring)	Aromatic
1500–1400	Medium	C=C Stretch (in-ring)	Aromatic
1310–1250	Strong	Asymmetric C-O-C Stretch	Ester
1130–1100	Strong	Symmetric C-O-C Stretch	Ester
900–675	Strong	C-H Out-of-plane (OOP) Bend	Aromatic
690–515	Medium to Weak	C-Br Stretch	Alkyl Halide

Interpretation of Key Peaks:

- **Carbonyl (C=O) Stretch:** The strong absorption band in the 1730–1715 cm⁻¹ region is characteristic of an ester carbonyl group.[1][2] Its position is at a lower wavenumber compared to saturated esters (1750–1735 cm⁻¹) due to conjugation with the adjacent aromatic ring, which slightly weakens the C=O double bond.[3][4][5]
- **C-O Stretches:** Aromatic esters, like **Ethyl 2-bromobenzoate**, typically display two distinct and strong C-O stretching bands.[4][5] The higher frequency band (1310–1250 cm⁻¹) corresponds to the C-C-O stretching vibration, while the lower frequency band (1130–1100 cm⁻¹) is assigned to the O-C-C stretch of the ethyl group.[5]
- **Aromatic and Aliphatic C-H Stretches:** The spectrum shows distinct regions for C-H stretching. Absorptions above 3000 cm⁻¹ are indicative of C-H bonds on the aromatic ring,

while the peaks just below 3000 cm^{-1} arise from the sp^3 -hybridized carbons of the ethyl group.[6][7]

- **Aromatic C=C Stretches:** Medium-intensity peaks in the $1600\text{--}1400\text{ cm}^{-1}$ range are due to carbon-carbon stretching vibrations within the benzene ring.[3][4]
- **C-Br Stretch:** The carbon-bromine bond vibration is expected to appear in the lower frequency "fingerprint region" of the spectrum, typically between 690 and 515 cm^{-1} .[8][9]

Logical Relationship of Structure to IR Peaks

The following diagram illustrates the correlation between the primary functional groups of **Ethyl 2-bromobenzoate** and their characteristic absorption regions in the infrared spectrum.

Caption: Correlation between functional groups of **Ethyl 2-bromobenzoate** and their IR peaks.

Experimental Protocol: ATR-FTIR Spectroscopy

Attenuated Total Reflectance (ATR) coupled with Fourier Transform Infrared (FTIR) spectroscopy is a common and effective method for analyzing liquid samples like **Ethyl 2-bromobenzoate**. It requires minimal sample preparation and provides high-quality spectra.

Objective: To obtain the infrared spectrum of a neat liquid sample of **Ethyl 2-bromobenzoate**.

Materials and Equipment:

- FTIR Spectrometer with an ATR accessory (e.g., with a diamond or zinc selenide crystal).[10]
- Sample: **Ethyl 2-bromobenzoate** (liquid).
- Solvent for cleaning (e.g., isopropanol or ethanol).
- Lint-free wipes (e.g., Kimwipes).
- Pipette or dropper.

Methodology:

- Instrument Preparation:

- Ensure the FTIR spectrometer and computer are powered on and have stabilized.
- Verify that the ATR accessory is correctly installed in the sample compartment.
- Background Spectrum Collection:
 - Before introducing the sample, the ATR crystal surface must be meticulously cleaned. Wipe the crystal with a lint-free cloth dampened with isopropanol and allow it to dry completely.[11]
 - Collect a background spectrum.[12] This scan measures the ambient environment (atmosphere, crystal) and will be automatically subtracted from the sample spectrum to ensure that peaks from CO₂ and water vapor are removed.
- Sample Application:
 - Using a clean pipette, place a small drop (1-2 drops are usually sufficient) of **Ethyl 2-bromobenzoate** directly onto the center of the ATR crystal.[11][13][14] Ensure the crystal surface is fully covered by the liquid.
- Data Acquisition:
 - Initiate the sample scan using the instrument's software.
 - Set the appropriate parameters. A typical setting for a mid-infrared scan is:
 - Spectral Range: 4000 cm⁻¹ to 400 cm⁻¹.[12]
 - Resolution: 2 cm⁻¹ or 4 cm⁻¹.
 - Number of Scans: Co-add 16 to 64 scans to improve the signal-to-noise ratio.[10]
- Data Processing and Analysis:
 - The software will automatically perform the Fourier transform and subtract the background spectrum to generate the final IR spectrum of the sample.
 - Process the spectrum as needed (e.g., baseline correction, peak picking).

- Analyze the spectrum by identifying the characteristic absorption peaks and assigning them to the corresponding molecular vibrations as detailed in the data table.
- Cleaning:
 - After the measurement is complete, thoroughly clean the ATR crystal.[13] Use a lint-free wipe with isopropanol to remove all traces of the sample. Perform a final wipe with a dry, clean cloth. This is critical to prevent cross-contamination between samples.[12]

This comprehensive guide provides the necessary data and protocols for the accurate identification and analysis of **Ethyl 2-bromobenzoate** using infrared spectroscopy, serving as a valuable resource for professionals in the chemical and pharmaceutical sciences.

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